3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly its role in inhibiting specific enzymes and inducing apoptosis in cancer cells. This compound is classified under the category of oxazolo[5,4-d]pyrimidines, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and research institutions specializing in synthetic organic chemistry. It is identified by the CAS number 15846-07-8 and has been studied extensively for its biological applications.
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine falls under the broader classification of heterocycles, specifically as an oxazole and pyrimidine derivative. These types of compounds are often investigated for their potential therapeutic effects in various diseases, including cancer.
The synthesis of 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves a scaffold hybridization technique that integrates the pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffolds. The synthesis can be broken down into several key steps:
The synthesis requires careful selection of reagents and conditions to ensure high yields and purity of the final product. Common reagents used include strong bases for cyclization and various electrophiles for substitution reactions.
The molecular formula for 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine is C11H8N4O. Its molecular weight is approximately 212.21 g/mol. The structure features a fused oxazole and pyrimidine ring system with a phenyl substituent at one position.
Key structural data includes:
These identifiers facilitate database searches and structural analysis in cheminformatics tools.
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine undergoes several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction processes.
The mechanism of action of 3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine primarily involves the inhibition of specific enzymes and proteins that are crucial in cellular processes. Notably, it induces apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS). This increase leads to alterations in mitochondrial membrane potential and ultimately triggers apoptotic pathways within affected cells.
While specific physical properties such as density or boiling point may not be well-documented for this compound, it is essential to consider its solubility characteristics in various solvents when evaluating its practical applications.
The chemical properties include:
These properties influence its behavior in biological systems and during chemical reactions.
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific applications:
The oxazolo[5,4-d]pyrimidine scaffold represents a strategic evolution in heterocyclic chemistry, bridging classical nucleic acid mimicry with modern targeted drug design. First synthesized in 1905 as 5-(ethylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine, these compounds languished in obscurity until the late 20th century when their structural resemblance to purine bases sparked renewed interest [2] [9]. This scaffold emerged concurrently with foundational discoveries about purine metabolism's role in disease, positioning it as a versatile template for bioisosteric replacement. The 1990s marked a pivotal shift with the development of adenosine receptor antagonists and kinase inhibitors derived from this core, culminating in clinically validated pharmacophores like oxazolo[5,4-d]pyrimidine-based VEGFR-2 inhibitors such as tivozanib [6] [7]. This trajectory exemplifies how heterocyclic systems evolved from empirical antimicrobial agents to precision therapeutics leveraging structural biology and computational design.
Oxazolo[5,4-d]pyrimidines exhibit three-dimensional molecular complementarity critical for targeting purine-binding domains:
3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine exemplifies rational scaffold optimization for oncology. Its 3-phenyl group confers ~5-fold greater VEGFR-2 affinity versus unsubstituted analogs by filling a hydrophobic cleft adjacent to the ATP-binding site [3] [7]. Simultaneously, the C4-amino group hydrogen-bonds with catalytic lysine (K868 in VEGFR-2), mimicking purine’s N1 interaction [6]. This dual functionality enables:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7